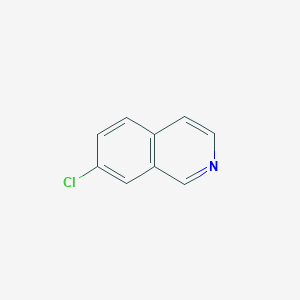

7-Chloroisoquinoline

説明

Historical Trajectories of Isoquinoline (B145761) Chemistry in Scientific Inquiry

The journey into the world of isoquinoline chemistry began in the late 19th century. Isoquinoline itself was first isolated from coal tar in 1885. wikipedia.org This discovery opened a new chapter in heterocyclic chemistry, revealing a structural isomer of the already known quinoline (B57606). wikipedia.org The isoquinoline framework, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, was soon identified as the core structure in a vast number of naturally occurring alkaloids, such as papaverine (B1678415) and morphine. mdpi.com This realization spurred significant interest in the synthesis of isoquinoline and its derivatives.

Early synthetic endeavors were marked by the development of several named reactions that remain fundamental to this day. The Bischler-Napieralski reaction , discovered in 1893, involves the intramolecular cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines, which can then be oxidized to isoquinolines. wikipedia.orgjk-sci.comresearchgate.netorganicreactions.org This method became a cornerstone for the synthesis of numerous isoquinoline alkaloids. jk-sci.comorganicreactions.org

Another pivotal method, the Pomeranz-Fritsch reaction , also first reported in 1893, provides a route to isoquinolines through the acid-catalyzed cyclization of benzalaminoacetals. wikipedia.orgorganicreactions.orgthermofisher.comresearchgate.net This reaction offers a different pathway to the isoquinoline nucleus and has been instrumental in creating a variety of substituted isoquinolines that are challenging to access through other means. organicreactions.org

The Pictet-Spengler reaction , discovered in 1911, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to yield a tetrahydroisoquinoline. organicreactions.orgwikipedia.orgaalto.fi This reaction is a special case of the Mannich reaction and has been widely applied in the synthesis of natural products and pharmacologically active compounds. organicreactions.orgwikipedia.orgaalto.fi These classical methods laid the groundwork for the extensive exploration of isoquinoline chemistry that continues to the present day.

The Foundational Role of Halogenated Isoquinolines in Organic Synthesis and Medicinal Chemistry

The introduction of a halogen atom, such as chlorine, onto the isoquinoline ring system dramatically enhances its synthetic utility. Halogenated isoquinolines, including 7-chloroisoquinoline, serve as versatile intermediates in organic synthesis due to the reactivity of the carbon-halogen bond. This bond provides a handle for a variety of cross-coupling reactions and nucleophilic substitutions, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.

The chlorine atom at the 7-position of the isoquinoline ring influences the electronic distribution of the aromatic system, making it a key site for chemical modification. vulcanchem.com This has been exploited in the synthesis of a wide range of compounds with potential applications in medicinal chemistry and materials science. smolecule.com For instance, the chloro group can be readily displaced or participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. vulcanchem.com This versatility makes this compound and other halogenated isoquinolines indispensable building blocks for creating libraries of compounds for drug discovery and for developing novel organic materials. smolecule.com

In medicinal chemistry, the isoquinoline scaffold is considered a "privileged structure" due to its presence in numerous bioactive natural products and synthetic drugs. vulcanchem.com The addition of a chlorine atom can significantly impact the pharmacological properties of a molecule, potentially enhancing its binding affinity to biological targets or altering its metabolic stability. vulcanchem.com Consequently, this compound is a sought-after starting material for the synthesis of compounds with potential therapeutic activities, including anticancer, antimicrobial, and kinase inhibitory effects. vulcanchem.comvulcanchem.comchemshuttle.com

Current Research Paradigms and Emerging Frontiers for this compound

Contemporary research continues to leverage the synthetic potential of this compound, with a focus on developing more efficient and sustainable synthetic methodologies and exploring new applications for its derivatives.

Detailed Research Findings:

Recent studies have focused on the utility of this compound derivatives in various fields. For example, quaternary ammonium (B1175870) derivatives of This compound-3-carbaldehyde (B8793659) have demonstrated significant antibacterial activity. vulcanchem.com Molecular docking studies have also predicted that derivatives of this compound could act as potent kinase inhibitors, targeting enzymes such as ABL1 tyrosine kinase and CDK2/cyclin complexes. vulcanchem.com

The following table summarizes some of the physicochemical properties of this compound:

| Property | Value |

| Molecular Formula | C₉H₆ClN |

| Molecular Weight | 163.61 g/mol |

| Melting Point | 44-45 °C |

| Boiling Point | 289.5 °C at 760 mmHg |

| Flash Point | 156.4 °C |

| Density | 1.270 g/cm³ |

Data sourced from commercial suppliers and chemical databases.

Emerging frontiers for this compound and its derivatives include their application in materials science for the development of organic electronic materials, dyes, and specialty polymers. vulcanchem.com There is also growing interest in the development of "green" chemistry approaches for the synthesis and functionalization of this compound to minimize environmental impact. vulcanchem.com The exploration of its photochemical properties could also open up new avenues in photochemistry and materials science. vulcanchem.com

Furthermore, the development of novel catalytic systems, including metal-catalyzed transformations and flow chemistry methodologies, is enabling more efficient and selective modifications of the this compound scaffold. vulcanchem.comvulcanchem.com These advancements are paving the way for the creation of increasingly complex and functionally diverse molecules derived from this fundamental building block, ensuring its continued importance in scientific research for years to come.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

7-chloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIOJSCVWTGEZLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10348824 | |

| Record name | 7-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34784-06-0 | |

| Record name | 7-Chloroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34784-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Chloroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Synthesis and Advanced Reaction Chemistry of 7 Chloroisoquinoline and Its Derivatives

Methodologies for the Preparation of 7-Chloroisoquinoline Scaffolds

The construction of the this compound core can be achieved through various synthetic routes, primarily involving direct chlorination of the isoquinoline (B145761) ring system or by building the heterocyclic framework from appropriately chlorinated precursors.

Chlorination Techniques in Isoquinoline Synthesis

Direct chlorination of the isoquinoline scaffold is a common strategy to introduce a chlorine atom at the 7-position. The regioselectivity of this electrophilic aromatic substitution is influenced by the reaction conditions and the directing effects of existing substituents.

One established method involves the use of chlorine gas or sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl₃). For instance, the chlorination of certain isoquinoline derivatives can be directed to the 7-position due to the electronic and steric properties of the starting material. vulcanchem.com More modern approaches have also been developed to enhance efficiency and selectivity. For example, a combination of phosphoryl chloride (POCl₃) and a sulfoxide (B87167) promoter has been shown to be an effective system for the chlorination of pyrrolo[2,1-a]isoquinoline (B1256269) derivatives under mild conditions. acs.org Similarly, acetyl chloride (AcCl) can also serve as the chlorine source in these reactions. acs.org Another innovative, solvent-free method involves the mechanochemical grinding of a tetrahydroisoquinoline with N-chlorosuccinimide (NCS) and FeCl₃, yielding 7-chloro derivatives with high efficiency.

Derivatization from Precursors

An alternative and often more controlled approach to the this compound scaffold is to construct the isoquinoline ring from precursors that already contain the chlorine atom at the desired position. This strategy avoids potential issues with regioselectivity during the chlorination of a pre-formed isoquinoline ring.

Classic isoquinoline syntheses, such as the Bischler-Napieralski and Pictet-Spengler reactions, can be adapted for this purpose. The Bischler-Napieralski reaction involves the cyclodehydration of a β-phenylethylamide. vulcanchem.com To synthesize a 7-chloro-substituted isoquinoline, one would start with a β-(chlorophenyl)ethylamide. Similarly, the Pictet-Spengler reaction, which is the acid-catalyzed condensation of a β-arylethylamine with a carbonyl compound, can utilize a chlorinated β-phenylethylamine to generate the desired this compound derivative. vulcanchem.com

A specific example is the synthesis of 2-(m-Chlorophenyl)-7-chloroisoquinoline-1,3(2H,4H)-dione from 4-chlorohomophthalic acid and m-chloroaniline. prepchem.com This method directly incorporates the chloro-substituent into the final isoquinoline structure. Another versatile synthesis involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles, which can be adapted to produce a variety of substituted isoquinolines, including those with a chlorine atom at the 7-position by starting with a chlorinated benzaldehyde (B42025) derivative. nih.gov

Functionalization and Transformation Reactions of this compound

The chlorine atom at the 7-position of the isoquinoline ring is a key functional handle that allows for a wide range of subsequent chemical transformations. These reactions are pivotal for introducing diverse substituents and building molecular complexity.

Nucleophilic Substitution Reactions at the Halo Position and Other Sites

The electron-withdrawing nature of the nitrogen atom in the isoquinoline ring, coupled with the chloro substituent, makes the C-7 position susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the displacement of the chlorine atom by various nucleophiles.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the 7-position of the isoquinoline core. The Buchwald-Hartwig amination is a prominent example, enabling the introduction of amino groups. google.com This reaction typically employs a palladium catalyst, such as Pd₂(dba)₃, in combination with a suitable phosphine (B1218219) ligand like Xantphos. beilstein-journals.org These conditions facilitate the coupling of this compound with a variety of amines, including primary and secondary amines, as well as ammonia (B1221849) or protected amine equivalents. google.com

The Suzuki-Miyaura coupling is another widely used palladium-catalyzed reaction that allows for the formation of a new carbon-carbon bond by reacting the 7-chloro-substituted isoquinoline with an organoboron compound. smolecule.com This methodology is highly versatile for introducing aryl, heteroaryl, or alkyl groups at the C-7 position.

| Coupling Reaction | Catalyst/Ligand System | Reactant | Product Type |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Xantphos | Amines (primary, secondary) | 7-Amino-isoquinolines |

| Suzuki-Miyaura Coupling | Palladium catalyst | Organoboron compounds | 7-Aryl/Alkyl-isoquinolines |

This table provides a summary of common palladium-catalyzed cross-coupling reactions for the functionalization of this compound.

Beyond palladium-catalyzed processes, the chlorine at the 7-position can be displaced by a variety of carbon- and heteroatom-based nucleophiles through SₙAr reactions. smolecule.com The reactivity of the C-Cl bond is enhanced by the electron-withdrawing effect of the isoquinoline nitrogen. semanticscholar.org

Reactions with heteroatom nucleophiles include the substitution with alkoxides to form ethers, and with thiolates to form thioethers. For example, 4,7-dichloroquinoline (B193633) can undergo selective nucleophilic aromatic substitution with diols under basic conditions. scielo.br

Carbon-based nucleophiles, such as carbanions derived from CH-acidic compounds, can also displace the chlorine atom to form new C-C bonds. mdpi.org For instance, the reaction of 4-chloro-N-substituted quinolones with potassium cyanide, catalyzed by p-toluenesulfinates, leads to the corresponding nitriles. mdpi.org

| Nucleophile Type | Example Nucleophile | Product Functional Group |

| Oxygen | Alkoxides (e.g., NaOMe) | Ether |

| Sulfur | Thiolates (e.g., NaSPh) | Thioether |

| Nitrogen | Amines, Azides | Amine, Azide |

| Carbon | Cyanide (KCN), Malonates | Nitrile, Substituted Alkyl |

This table illustrates the types of nucleophiles that can displace the chlorine atom in this compound and the resulting functional groups.

Palladium-Catalyzed Cross-Coupling and Amination Strategies

Oxidation and Reduction Chemistry of this compound Analogues

The oxidation and reduction of the this compound scaffold are fundamental transformations that allow for the introduction of new functional groups and the modification of the electronic properties of the molecule. These reactions are pivotal in the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science.

Oxidation Reactions: The oxidation of this compound analogues can lead to the formation of various oxidized products, depending on the specific analogue and the oxidizing agent employed. For instance, 7-chloro-1,2,3,4-tetrahydroisoquinolin-6-amine (B578523) can be oxidized to its corresponding nitrone using hydrogen peroxide in the presence of a selenium dioxide catalyst. In a different scenario, the oxidation of 7-chloroisoquinolin-3(2H)-one with strong oxidizing agents like potassium permanganate (B83412) (KMnO4) in an alkaline medium can yield this compound-3,4-dione derivatives. This transformation introduces additional carbonyl functionalities, which can serve as handles for further synthetic manipulations.

Substituents on the benzene (B151609) ring of the isoquinoline core can significantly influence the outcome of oxidation reactions. For example, in studies on substituted isoquinolines, it has been observed that an amino group at the 5-position directs the oxidation to the benzene ring, while a nitro group at the same position leads to the oxidation of the pyridine (B92270) ring. shahucollegelatur.org.in

Reduction Reactions: The reduction of this compound and its derivatives offers a pathway to various saturated and partially saturated heterocyclic systems. Catalytic hydrogenation is a common method for the reduction of the isoquinoline nucleus. For example, the dihydroisoquinoline intermediate in the synthesis of 7-chloro-1,2,3,4-tetrahydroisoquinolin-6-amine can be reduced to the tetrahydroisoquinoline scaffold using catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst (H₂/Pd-C).

Chemical reducing agents are also widely employed. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing various functional groups. For instance, it can reduce the ketone moiety in 7-chloroisoquinolin-3(2H)-one to an alcohol, yielding 7-chloroisoquinolin-3-ol derivatives. vulcanchem.com Similarly, LiAlH₄ in anhydrous tetrahydrofuran (B95107) (THF) can be used to reduce 6-nitro-7-chloroisoquinoline to 7-chloro-1,2,3,4-tetrahydroisoquinolin-6-amine, although careful control of stoichiometry is necessary to prevent over-reduction of the amine group. The carbonitrile group in This compound-1-carbonitrile (B1432980) can also be reduced to the corresponding amine using suitable reducing agents. smolecule.com

The following table summarizes key oxidation and reduction reactions of this compound analogues:

| Starting Material | Reagent(s) | Product | Reaction Type |

| 7-Chloro-1,2,3,4-tetrahydroisoquinolin-6-amine | Hydrogen peroxide, Selenium dioxide | Corresponding nitrone | Oxidation |

| 7-Chloroisoquinolin-3(2H)-one | Potassium permanganate (KMnO₄), alkaline media | This compound-3,4-dione derivative | Oxidation |

| Dihydroisoquinoline intermediate | H₂/Pd-C | 7-Chloro-1,2,3,4-tetrahydroisoquinoline scaffold | Reduction |

| 7-Chloroisoquinolin-3(2H)-one | Lithium aluminum hydride (LiAlH₄), ether | 7-Chloroisoquinolin-3-ol derivative | Reduction |

| 6-Nitro-7-chloroisoquinoline | Lithium aluminum hydride (LiAlH₄), anhydrous THF | 7-Chloro-1,2,3,4-tetrahydroisoquinolin-6-amine | Reduction |

| This compound-1-carbonitrile | Suitable reducing agents | Corresponding amine | Reduction |

Cyclization and Rearrangement Reactions Involving this compound Intermediates

Cyclization and rearrangement reactions are powerful strategies in organic synthesis for the construction of complex molecular architectures from simpler precursors. In the context of this compound chemistry, these reactions are instrumental in building fused heterocyclic systems and introducing structural diversity.

Cyclization Reactions: this compound intermediates can participate in various cyclization reactions to form polycyclic compounds. For instance, this compound-1-carbonitrile is a versatile intermediate that can undergo cyclization to form more complex heterocyclic structures. smolecule.com The synthesis of 7-chloroisoquinolin-3(2H)-one itself often involves a cyclization step, such as the reaction of appropriately substituted o-aminobenzonitrile derivatives with chloroacetyl chloride. vulcanchem.com

A notable example of a cascade reaction involving cyclization is the synthesis of isoquinoline-1,3(2H,4H)-dione derivatives from N-alkyl-N-methacryloyl benzamides. rsc.orgnih.gov While not specific to the 7-chloro derivative, this methodology, which involves an oxidative cross-coupling followed by a radical addition to the aromatic ring, could potentially be adapted for the synthesis of 7-chloro-substituted analogues. rsc.orgnih.gov

Furthermore, visible-light-induced radical cascade cyclization reactions have been developed for the synthesis of indolo[2,1-a]isoquinoline derivatives. rsc.orgrsc.org These methods, which often proceed under mild, redox-neutral conditions, offer a powerful tool for constructing complex fused systems and could be applicable to substrates bearing a 7-chloro substituent. rsc.org Photocatalytic proton-coupled electron transfer (PCET) has also emerged as a strategy for the synthesis of isoquinoline-1,3-diones via radical cyclization of acrylamides under mild, metal-free conditions. acs.orgnih.gov

The synthesis of 2-(m-Chlorophenyl)-7-chloroisoquinoline-1,3(2H,4H)-dione is achieved through the heating of a mixture of 4-chlorohomophthalic acid and m-chloroaniline, which upon melting and subsequent cooling and recrystallization, yields the desired product. prepchem.com

Rearrangement Reactions: Information specifically detailing rearrangement reactions involving this compound intermediates is less prevalent in the readily available literature. However, the broader field of isoquinoline chemistry encompasses various rearrangement processes. It is conceivable that under specific reaction conditions, such as in the presence of strong acids or upon photochemical activation, this compound derivatives could undergo skeletal rearrangements. Further research is needed to explore this area of its reaction chemistry.

Regioselective Synthesis and Stereochemical Control in this compound Chemistry

The control of regioselectivity and stereochemistry is paramount in the synthesis of complex, biologically active molecules. In the chemistry of this compound, achieving such control is crucial for the development of targeted therapeutic agents and functional materials.

Regioselective Synthesis: The position of the chlorine atom at C-7 on the isoquinoline ring directs the regioselectivity of certain reactions. For example, in electrophilic aromatic substitution reactions, the existing chloro substituent will influence the position of incoming electrophiles. Computational studies on analogous systems suggest that electrophilic aromatic substitution at the 7-position is favored due to the directing effects of the fused ring system. vulcanchem.com

In the context of synthesizing substituted 7-chloroisoquinolines, regioselectivity is often established by the choice of starting materials and the synthetic route. For example, the Bischler-Napieralski and Pictet-Spengler reactions are cornerstone methods for isoquinoline synthesis, and the substitution pattern of the final product is determined by the precursors used. vulcanchem.com

The synthesis of 7-chloro-1,2,3,4-tetrahydroisoquinolin-6-amine involves the chlorination of catechol derivatives, where the position of chlorination is directed by the existing functional groups, followed by cyclization and reduction.

Stereochemical Control: Achieving stereochemical control, particularly in the synthesis of chiral this compound derivatives, is a significant challenge and an active area of research. The development of enantioselective methods is crucial for producing single-enantiomer drugs, as different enantiomers can have vastly different pharmacological activities.

One approach to stereochemical control is the use of chiral catalysts. For instance, engineered transaminases have been used for the biocatalytic amination of 7-chloro-tetrahydroisoquinoline ketones to produce amines with greater than 99% enantiomeric excess. This highlights the potential of biocatalysis in achieving high levels of stereocontrol.

Another strategy involves the use of chiral auxiliaries or reagents. The Pictet-Spengler condensation, a key reaction for the synthesis of tetrahydroisoquinolines, has been a focus for developing enantioselective variants. cdnsciencepub.comclockss.org By using chiral starting materials, such as optically active amino acids or carbohydrates, it is possible to induce asymmetry in the final product. cdnsciencepub.comclockss.org For example, the reaction of dopamine (B1211576) hydrochloride with (R)-(+)-glyceraldehyde has been studied as a route to enantiomerically enriched isoquinoline alkaloids. cdnsciencepub.com

Asymmetric anion-binding catalysis has also been explored for the enantioselective dearomatization of isoquinolines, leading to the synthesis of cyclic α-aminophosphonates. rsc.org This method, which utilizes a chiral thiourea (B124793) derivative as a catalyst, could potentially be adapted for this compound substrates.

The following table provides examples of methods for achieving regioselective synthesis and stereochemical control in the context of this compound and related chemistries:

| Reaction Type | Method for Control | Example | Outcome |

| Electrophilic Aromatic Substitution | Directing effect of existing substituents | Chlorination of catechol derivatives | Regioselective synthesis of 7-chloro-substituted precursors |

| Amination | Biocatalysis | Engineered transaminases on 7-chloro-tetrahydroisoquinoline ketones | Enantioselective synthesis of amines (>99% ee) |

| Pictet-Spengler Condensation | Use of chiral starting materials | Reaction of dopamine with (R)-(+)-glyceraldehyde | Enantioselective synthesis of tetrahydroisoquinolines |

| Dearomatization | Asymmetric anion-binding catalysis | Chiral thiourea catalyzed addition of silyl (B83357) phosphite (B83602) to isoquinolines | Enantioselective synthesis of cyclic α-aminophosphonates |

Green Chemistry Approaches and Continuous Flow Synthesis for this compound Production

In recent years, the principles of green chemistry and the application of continuous flow technologies have gained significant traction in chemical synthesis, aiming to develop more sustainable, efficient, and safer manufacturing processes. These approaches are increasingly being applied to the synthesis of heterocyclic compounds, including this compound and its derivatives.

Green Chemistry Approaches: Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For this compound synthesis, this can involve several strategies:

Solvent-Free Reactions: The development of solvent-free reaction conditions is a key goal of green chemistry. For instance, the solvent-free chlorination of tetrahydroisoquinoline using N-chlorosuccinimide (NCS) and ferric chloride (FeCl₃) via mechanochemical grinding has been reported to yield 7-chloro derivatives in high yield (85%).

Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers a highly selective and environmentally benign alternative to traditional chemical catalysts. As mentioned previously, engineered transaminases have been successfully employed for the enantioselective amination of 7-chloro-tetrahydroisoquinoline ketones.

Alternative Energy Sources: The use of alternative energy sources like ultrasound has been explored for the synthesis of 1-aminoisoquinoline (B73089) derivatives from 1-chloroisoquinoline (B32320). researchgate.net Sonochemical methods can often lead to significantly reduced reaction times and temperatures. researchgate.net

Photocatalysis: Visible-light photocatalysis is another green technology that enables reactions to proceed under mild conditions, often using inexpensive and non-toxic catalysts. nih.gov This has been applied to the synthesis of various isoquinoline derivatives, including the construction of indolo[2,1-a]isoquinoline core structures and isoquinoline-1,3-diones. rsc.orgacs.orgnih.gov

Continuous Flow Synthesis: Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor. This technology offers several advantages, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automated, on-demand production.

The application of continuous flow synthesis to isoquinoline chemistry is an emerging area. For example, an electrochemical continuous-flow approach has been developed for the synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones under metal-free and oxidant-free conditions. researchgate.net This method allows for facile scale-up without altering the reaction conditions. researchgate.net

Furthermore, the combination of continuous flow and photochemistry has proven to be a powerful tool. In the synthesis of tri- or difluoromethylated indole[2,1-a]isoquinoline derivatives, a photocatalyzed cyclization reaction that failed in a batch process was successfully achieved with a high yield (83%) in a continuous flow system. nih.govacs.org This demonstrates the potential of flow chemistry to enable transformations that are difficult or impossible to achieve using traditional batch methods. The development of flow chemistry methodologies for the more efficient synthesis of 7-chloroisoquinolin-3(2H)-one and related compounds is an active area of research.

The following table summarizes some green chemistry and continuous flow approaches relevant to the synthesis of this compound and its derivatives:

| Approach | Technology | Application Example | Benefits |

| Green Chemistry | Solvent-Free Reaction | Mechanochemical grinding for chlorination of tetrahydroisoquinoline | Reduced solvent waste |

| Green Chemistry | Biocatalysis | Engineered transaminases for amination | High enantioselectivity, mild conditions |

| Green Chemistry | Ultrasound-Assisted Synthesis | Synthesis of 1-aminoisoquinolines | Reduced reaction time and temperature |

| Green Chemistry | Visible-Light Photocatalysis | Synthesis of indolo[2,1-a]isoquinolines | Mild conditions, use of non-toxic catalysts |

| Continuous Flow | Electrochemical Synthesis | Synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones | Metal-free, oxidant-free, scalable |

| Continuous Flow | Photochemical Flow Reaction | Synthesis of trifluoromethylated indole[2,1-a]isoquinolines | Enabled a difficult reaction, high yield |

Advanced Characterization and Structural Elucidation of 7 Chloroisoquinoline Compounds

Spectroscopic Analysis for Structural Confirmation and Vibrational Dynamics

Spectroscopic methods are indispensable tools for confirming the molecular structure and probing the vibrational and electronic behavior of 7-chloroisoquinoline systems. Each technique provides unique insights into the molecule's architecture and energetic landscape.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups and studying the vibrational modes of molecules. pressbooks.pubwikipedia.orgrub.de In the context of this compound and its derivatives, FT-IR spectra provide characteristic absorption bands that confirm the presence of the isoquinoline (B145761) core and its substituents.

Studies on related chloro-substituted quinolines and isoquinolines have shown that the C-Cl stretching vibration typically appears as a strong band in the fingerprint region of the spectrum. For instance, in 1-chloroisoquinoline (B32320), the C-Cl stretching mode has been identified at 674 cm⁻¹. researchgate.netresearchgate.net The vibrational spectra of these compounds are analyzed based on the Cₛ point group symmetry, allowing for the assignment of observed bands to specific vibrational modes. researchgate.netresearchgate.net The analysis of these spectra, often supported by computational methods like Density Functional Theory (DFT), allows for a detailed understanding of the molecule's vibrational dynamics. researchgate.netresearchgate.net

Interactive Table: Characteristic FT-IR Vibrational Frequencies for Chloro-Substituted Isoquinolines

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| C-H stretching (aromatic) | 3000 - 3100 | Medium to Weak | Characteristic of the aromatic rings. |

| C=N stretching | 1620 - 1650 | Medium | Indicates the presence of the imine bond in the pyridine (B92270) ring. |

| C=C stretching (aromatic) | 1450 - 1600 | Medium to Strong | Multiple bands are often observed due to the fused ring system. |

| C-Cl stretching | 600 - 800 | Strong | Position can be influenced by substitution patterns on the ring. researchgate.netresearchgate.net |

Complementing FT-IR, Fourier Transform Raman (FT-Raman) spectroscopy provides information on the vibrational modes of a molecule, particularly for non-polar bonds and symmetric vibrations. arxiv.orgrenishaw.com In the analysis of this compound, FT-Raman is crucial for observing vibrations that may be weak or inactive in the infrared spectrum.

For example, in the related compound 1-chloroisoquinoline, the C-Cl stretching mode was observed at 675 cm⁻¹ in the FT-Raman spectrum. researchgate.netresearchgate.net The combination of both FT-IR and FT-Raman data allows for a more complete assignment of the fundamental vibrational frequencies of the molecule. researchgate.netresearchgate.net This comprehensive vibrational analysis is essential for understanding the structural integrity and bonding characteristics of this compound derivatives.

The chemical shifts of the protons and carbons in the this compound scaffold are influenced by the electronegativity of the chlorine atom and the nitrogen atom in the pyridine ring. The aromatic protons typically appear in the downfield region of the ¹H NMR spectrum, and their coupling patterns can be used to determine their relative positions. Similarly, the ¹³C NMR spectrum provides distinct signals for each carbon atom, confirming the carbon framework of the molecule. For instance, in 7-bromo-1-chloroisoquinoline, the proton and carbon chemical shifts are well-documented, providing a reference for similar structures. chemicalbook.com

Interactive Table: Representative ¹H and ¹³C NMR Chemical Shifts for a Substituted Chloroisoquinoline (CDCl₃)

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | - | ~151.0 |

| 3 | ~7.6 (d) | ~122.0 |

| 4 | ~8.2 (d) | ~143.0 |

| 5 | ~7.8 (d) | ~128.0 |

| 6 | ~7.5 (t) | ~127.0 |

| 8 | ~8.1 (d) | ~130.0 |

Note: These are approximate values and can vary based on the specific derivative and solvent used.

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of UV or visible light. msu.eduijprajournal.comlibretexts.org For aromatic systems like this compound, UV-Vis spectra reveal characteristic absorption bands corresponding to π → π* and n → π* transitions. The position and intensity of these bands are sensitive to the substitution on the isoquinoline ring system.

The electronic spectrum of this compound is expected to show absorptions in the UV region, characteristic of the fused aromatic system. The presence of the chlorine atom and other substituents can cause shifts in the absorption maxima (λmax), providing insights into the electronic effects of these groups on the chromophore.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Derivative Characterization

X-ray Crystallography and Solid-State Structural Investigations of this compound Derivatives

While spectroscopic techniques provide valuable information about molecular structure, X-ray crystallography offers a definitive, three-dimensional view of the molecule in the solid state. This technique is crucial for unambiguously determining the molecular geometry, bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. vulcanchem.comresearchgate.net

For various derivatives of chloroisoquinoline, X-ray diffraction studies have been instrumental in confirming their structures. ias.ac.in These studies reveal a planar isoquinoline ring system, with bond lengths and angles consistent with an aromatic structure. vulcanchem.com

The study of crystal packing reveals how individual molecules of a this compound derivative arrange themselves in the solid state. This arrangement is governed by various intermolecular interactions, such as hydrogen bonding, halogen bonding, and π-π stacking. energetic-materials.org.cnias.ac.in Understanding these interactions is critical as they can influence the physical properties of the solid material.

Conformational Analysis and Molecular Geometry in the Crystalline State

The definitive determination of a molecule's conformational preferences and precise geometric parameters in the solid phase is achieved through single-crystal X-ray diffraction. As of the current literature review, a complete single-crystal X-ray structure for this compound has not been published. However, significant insights into its molecular geometry can be derived from computational studies and experimental data on closely related analogs, such as 1-chloroisoquinoline. researchgate.net Theoretical studies, particularly those employing Density Functional Theory (DFT), have proven to be highly accurate in predicting the molecular structures of such aromatic systems. researchgate.net

The isoquinoline core is an inherently planar, bicyclic aromatic system. The introduction of a chlorine atom at the 7-position is not expected to induce significant deviation from this planarity. Computational analyses performed on 1-chloroisoquinoline, a structural isomer, support this, indicating that the fused ring system remains planar. researchgate.net The primary influence of the chlorine substituent is observed in localized changes to bond lengths and angles within the benzene (B151609) ring to which it is attached.

Detailed geometric parameters for the related compound 1-chloroisoquinoline have been calculated using DFT at the B3LYP/6-31+G(d,p) level, providing a reliable model for understanding the geometry of this compound. researchgate.net The bond lengths within the aromatic rings are intermediate between standard single and double bonds, which is characteristic of delocalized π-systems. For instance, the C-C bond lengths are typically found to be in the range of 1.36 to 1.43 Å. researchgate.net The C-N bonds within the pyridine ring exhibit lengths of approximately 1.32 to 1.37 Å. researchgate.net

The internal bond angles of the rings deviate slightly from the ideal 120° of a perfect hexagon due to the presence of the nitrogen heteroatom and the chloro-substituent. researchgate.net The C-N-C angle within the pyridine ring is typically smaller than 120°, while adjacent C-C-N angles are slightly larger to accommodate the geometric strain. researchgate.net The presence of the electronegative chlorine atom can also cause minor distortions in the benzene ring's geometry, affecting the C-C-C bond angles in its vicinity.

For a rigid planar molecule like this compound, conformational analysis primarily pertains to the arrangement of molecules within the crystal lattice. In the crystalline state, these planar molecules would likely arrange in stacked layers to maximize stabilizing π-π interactions and other van der Waals forces. The specific packing motif, however, can only be determined through experimental crystallographic analysis.

Table 3.2.2.1: Predicted Bond Lengths for Chloroisoquinoline Analog

The following table presents theoretically calculated bond lengths for the analogous compound 1-chloroisoquinoline, which serve as a model for this compound. researchgate.net Data was obtained at the B3LYP/6-31+G(d,p) level of theory.

| Bond | Predicted Length (Å) |

| C1-N2 | 1.316 |

| N2-C3 | 1.365 |

| C3-C4 | 1.413 |

| C4-C10 | 1.413 |

| C10-C5 | 1.425 |

| C5-C6 | 1.369 |

| C6-C7 | 1.420 |

| C7-C8 | 1.371 |

| C8-C9 | 1.421 |

| C9-C1 | 1.414 |

| C9-C10 | 1.430 |

| C1-Cl11 | 1.744 |

Table 3.2.2.2: Predicted Bond Angles for Chloroisoquinoline Analog

This table shows the theoretically calculated bond angles for 1-chloroisoquinoline, providing insight into the expected molecular geometry of its isomer, this compound. researchgate.net Data was obtained at the B3LYP/6-31+G(d,p) level of theory.

| Angle | Predicted Angle (°) |

| C9-C1-N2 | 123.6 |

| C1-N2-C3 | 116.8 |

| N2-C3-C4 | 123.9 |

| C3-C4-C10 | 118.9 |

| C4-C10-C9 | 118.9 |

| C1-C9-C10 | 117.9 |

| C4-C10-C5 | 122.2 |

| C10-C5-C6 | 119.5 |

| C5-C6-C7 | 120.7 |

| C6-C7-C8 | 120.6 |

| C7-C8-C9 | 119.4 |

| C8-C9-C1 | 121.7 |

| Cl11-C1-N2 | 115.1 |

| Cl11-C1-C9 | 121.3 |

Computational Chemistry and Theoretical Modeling of 7 Chloroisoquinoline

Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a cornerstone of modern computational quantum mechanical modeling, enabling the investigation of the electronic structure of molecules. researchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally feasible approach to predict a wide range of molecular properties with considerable accuracy. researchgate.net For 7-chloroisoquinoline, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine its optimized geometry, vibrational frequencies, and electronic features. dergipark.org.tr These calculations reveal how the chloro-substituent at the 7-position influences the electronic distribution and reactivity of the isoquinoline (B145761) scaffold. dergipark.org.tr

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter.

| Concept | Description | Significance in Reactivity |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The molecular orbital of the highest energy that is occupied by electrons. | Represents the ability to donate electrons (nucleophilicity). Higher energy HOMOs are more reactive. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The molecular orbital of the lowest energy that is unoccupied by electrons. | Represents the ability to accept electrons (electrophilicity). Lower energy LUMOs are more reactive. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | A small gap indicates high reactivity, low kinetic stability, and easy polarizability. A large gap indicates low reactivity and high kinetic stability. |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. avogadro.cc The MEP surface is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. wolfram.com Regions of negative electrostatic potential, typically colored red, are rich in electrons and are susceptible to electrophilic attack. avogadro.cc Conversely, regions of positive potential, colored blue, are electron-deficient and indicate favorable sites for nucleophilic attack. avogadro.cc

For this compound, an MEP map would reveal the influence of both the nitrogen atom and the chlorine atom on the charge distribution. The region around the nitrogen atom in the pyridine (B92270) ring is expected to show a significant negative potential (red or yellow), indicating its role as a primary site for protonation and hydrogen bonding. researchgate.net The chlorine atom, being highly electronegative, will draw electron density towards itself, but the regions around the hydrogen atoms of the aromatic rings will exhibit a positive potential (blue), making them susceptible to interactions with nucleophiles. wolfram.com The MEP map provides a comprehensive picture of the molecule's electrostatic landscape, guiding the understanding of its intermolecular interactions. dtic.mil

| Color | Electrostatic Potential | Interpretation | Predicted Site on this compound |

|---|---|---|---|

| Red | Most Negative | Electron-rich region, favorable for electrophilic attack, hydrogen bond acceptor site. | Around the Nitrogen atom. |

| Yellow/Orange | Slightly Negative | Moderately electron-rich region. | Portions of the π-system. |

| Green | Neutral | Region of neutral potential. | Parts of the carbon backbone. |

| Blue | Positive | Electron-deficient region, favorable for nucleophilic attack. | Around the hydrogen atoms. |

From the HOMO and LUMO energy values obtained through DFT calculations, several global reactivity descriptors can be derived to quantify the chemical behavior of a molecule. chemrxiv.org These descriptors provide a theoretical basis for predicting reactivity trends.

Key quantum chemical descriptors include:

Ionization Potential (IP): Approximated as IP ≈ -EHOMO. It represents the energy required to remove an electron.

Electron Affinity (EA): Approximated as EA ≈ -ELUMO. It is the energy released when an electron is added.

Electronegativity (χ): Defined as χ = (IP + EA) / 2. It measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Calculated as η = (IP - EA) / 2. It measures the resistance to change in electron distribution or charge transfer. A larger HOMO-LUMO gap corresponds to greater hardness. researchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive than hard molecules.

Electrophilicity Index (ω): Defined as ω = μ² / (2η), where μ is the chemical potential (μ = -χ). This index measures the propensity of a species to accept electrons. chemrxiv.org

For this compound, calculating these descriptors allows for a quantitative comparison of its reactivity with other related compounds, aiding in the selection of candidates for specific chemical reactions or biological applications. For instance, a higher electrophilicity index would suggest a greater capacity to act as an electrophile in reactions. chemrxiv.org

Mapping of Molecular Electrostatic Potential (MEP) Surfaces

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions Involving this compound

While molecular docking provides a static snapshot of a ligand binding to a protein, Molecular Dynamics (MD) simulations offer a dynamic view of this interaction over time. MD is a computational method that simulates the physical movements of atoms and molecules, providing detailed information on the flexibility of the protein and ligand, the stability of the complex, and the role of solvent molecules. nih.govfrontiersin.org

For this compound, if identified as a potential inhibitor of a biological target like a protein kinase, MD simulations would be a crucial next step after docking. nih.govscielo.br The simulation would start with the docked pose of this compound in the kinase's active site. Over the course of the simulation (typically nanoseconds to microseconds), the trajectory of every atom is calculated, revealing how the ligand and protein adapt to each other. scielo.br Key analyses from MD simulations include Root Mean Square Deviation (RMSD) to assess the stability of the complex, and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. biointerfaceresearch.com These simulations can validate the stability of the interactions predicted by docking, such as hydrogen bonds and hydrophobic contacts, and provide a more accurate estimation of the binding free energy. scielo.br

Molecular Docking and Virtual Screening of this compound Against Biomolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. vulcanchem.com This method is instrumental in virtual screening, where large libraries of compounds are computationally tested against a biological target to identify potential drug candidates. vulcanchem.com

The isoquinoline scaffold is recognized as a privileged structure in the design of kinase inhibitors. nih.gov Molecular docking studies on derivatives of this compound have predicted potential activity against key cancer-related kinases. For example, derivatives of This compound-3-carbaldehyde (B8793659) are predicted to bind effectively to the ATP-binding pockets of ABL1 tyrosine kinase and cyclin-dependent kinase 2 (CDK2). nih.gov The docking results for these targets showed favorable binding energies (ΔG) of -9.3 kcal/mol and -8.7 kcal/mol, respectively. nih.gov In these docked poses, the 7-chloro substituent often plays a key role by forming hydrophobic interactions within the active site, enhancing binding affinity. nih.gov Similarly, docking studies on other chloroquinoline derivatives have been used to explore binding modes in enzymes like PI3K, further highlighting the potential of this class of compounds as enzyme inhibitors. nih.gov

| Protein Target | Target Class | Predicted Binding Energy (ΔG) | Therapeutic Relevance |

|---|---|---|---|

| ABL1 Tyrosine Kinase | Protein Kinase | -9.3 kcal/mol | Cancer (e.g., Chronic Myeloid Leukemia) |

| CDK2/Cyclin Complexes | Protein Kinase | -8.7 kcal/mol | Cancer (Cell Cycle Regulation) |

Aromaticity Indices and Stability Assessments of this compound Scaffolds

Aromaticity is a fundamental concept in chemistry that describes the increased stability of cyclic molecules with a delocalized π-electron system. dergipark.org.tr This stability can be quantified using various computational indices. The most common geometry-based index is the Harmonic Oscillator Model of Aromaticity (HOMA), which evaluates the deviation of bond lengths within a ring from an ideal aromatic reference value. A HOMA value close to 1 indicates high aromaticity, while values near 0 suggest a non-aromatic system, and negative values imply anti-aromaticity. mdpi.comresearchgate.net

Another widely used set of indices is based on magnetic properties, such as the Nucleus-Independent Chemical Shift (NICS). NICS values are typically calculated at the center of a ring (NICS(0)) and at a point above it (NICS(1)). dergipark.org.tr Negative NICS values are indicative of a diatropic ring current, a hallmark of aromaticity, while positive values suggest anti-aromaticity. dergipark.org.tr

For this compound, which consists of a fused benzene (B151609) and a pyridine ring, these indices can be calculated for each ring separately. Based on studies of related quinoline (B57606) derivatives, it is expected that the benzene ring would exhibit a higher degree of aromaticity (HOMA closer to 1, more negative NICS values) than the pyridine ring. The electronegative nitrogen atom in the pyridine ring slightly reduces its aromatic character compared to benzene. The chloro-substituent on the benzene ring is also expected to subtly modulate the electronic delocalization and thus the aromaticity of that ring. dergipark.org.tr These assessments are crucial for understanding the intrinsic stability and reactivity of the this compound scaffold. mdpi.com

Pharmacological Spectrum and Biological Mechanisms of 7 Chloroisoquinoline Derivatives

Anticancer Activity of 7-Chloroisoquinoline Analogues

The quest for novel and more effective anticancer agents has led to the investigation of various heterocyclic compounds, with this compound derivatives showing considerable promise. Their activity has been evaluated against a multitude of cancer cell lines, and studies have begun to unravel the cellular and molecular mechanisms underlying their cytotoxic effects.

In Vitro Cytotoxicity Evaluation Against Diverse Cancer Cell Lines

A substantial body of research has demonstrated the in vitro cytotoxic potential of this compound derivatives against a wide array of human cancer cell lines. For instance, a series of 7-chloro-4-quinolinylhydrazones exhibited significant growth inhibition (over 90%) against various cancer cells. nih.gov Notably, compounds within this series displayed potent cytotoxic activity, with IC50 values (the concentration required to inhibit the growth of 50% of cells) ranging from 0.7967 to 4.200 μg/mL against at least three different cancer cell lines. nih.gov

Similarly, an extensive study of 78 synthetic 7-chloro-(4-thioalkylquinoline) derivatives revealed that sulfonyl N-oxide derivatives were particularly cytotoxic to a panel of eight human cancer cell lines. mdpi.com The CCRF-CEM leukemia cell line was found to be the most sensitive to these derivatives, with IC50 values in the range of 0.55–2.74 µM. mdpi.com Another study highlighted a novel quinoline (B57606) derivative, 91b1, which showed a dose-dependent inhibitory effect on various cancer cell lines, including A549 (lung carcinoma), AGS (gastric adenocarcinoma), KYSE150, and KYSE450 (esophageal squamous cell carcinoma). mdpi.com

Furthermore, 7-chloroquinoline (B30040) hydrazones have been identified as a first-in-class experimental anticancer drug in the National Cancer Institute's (NCI) 60-cell line screen. nih.gov Certain hydrazone derivatives demonstrated submicromolar GI50 values (the concentration causing 50% growth inhibition) across a broad panel of cancer cell types, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. nih.gov

Table 1: In Vitro Cytotoxicity of Selected this compound Derivatives

| Compound Class | Cancer Cell Lines | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| 7-chloro-4-quinolinylhydrazones | Various | 0.7967-4.200 μg/mL | nih.gov |

| 7-chloro-(4-thioalkylquinoline) derivatives | CCRF-CEM (leukemia) | 0.55–2.74 µM | mdpi.com |

| Quinoline derivative 91b1 | A549, AGS, KYSE150, KYSE450 | Dose-dependent inhibition | mdpi.com |

| 7-chloroquinoline hydrazones | NCI-60 panel | Submicromolar GI50 values | nih.gov |

Cellular Mechanisms of Action: Apoptosis Induction, Cell Cycle Modulation, and DNA/RNA Damage

The anticancer activity of this compound derivatives is attributed to their ability to interfere with fundamental cellular processes, leading to cell death and inhibition of proliferation. A key mechanism is the induction of apoptosis, or programmed cell death. For example, at higher concentrations, a 7-chloro-(4-thioalkylquinoline) derivative was observed to cause an accumulation of cells in the G0/G1 phase of the cell cycle, inhibit DNA and RNA synthesis, and induce apoptosis in the CCRF-CEM cancer cell line. mdpi.com

Another novel chloroquine (B1663885) derivative, lj-2-66, was found to induce G2/M cell cycle arrest and apoptosis in melanoma cells. nih.gov This was linked to the compound's ability to increase the production of reactive oxygen species (ROS), which in turn causes DNA damage. nih.gov The cellular response to DNA damage often involves the activation of signaling pathways that can either lead to cell cycle arrest to allow for repair or, if the damage is too severe, trigger apoptosis. The synergistic effect of an imidazopyridine derivative with doxorubicin (B1662922) has been shown to suppress the repair of DNA damage, leading to the degradation of p21, activation of p53, and induction of apoptosis in breast and lung cancer cells. researchgate.net

Furthermore, some quinoline derivatives have been shown to downregulate the expression of specific proteins involved in cancer progression. For instance, the anticancer effect of compound 91b1 is thought to be mediated through the downregulation of Lumican. mdpi.com

Structure-Activity Relationship (SAR) Studies for Optimized Anticancer Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of this compound derivatives by identifying the chemical features that are essential for their activity. Research has shown that the nature and position of substituents on the quinoline ring system significantly influence their cytotoxic effects.

For 7-chloro-4-quinolinylhydrazone derivatives, the presence of electron-withdrawing groups on the benzene (B151609) ring, such as fluorine, chlorine, bromine, and nitro groups, was found to be important for their anticancer activity. nih.gov In the case of 7-chloro-(4-thioalkylquinoline) derivatives, a correlation was observed between the sulfur oxidation state, the length of the spacer between the quinoline core and aromatic esters, and cytotoxic activity. mdpi.com Sulfinyl and sulfonyl groups with a spacer of two or three carbon atoms were particularly effective. mdpi.com

SAR studies on quinoxaline (B1680401) derivatives, a related class of compounds, have also provided valuable insights. These studies have shown that unsubstituted aromatic rings can lead to higher activity, and the presence of a chlorine atom (an electron-withdrawing group) results in greater activity compared to a bromine atom or a methyl group (an electron-releasing group). mdpi.com For 7-azaindole (B17877) derivatives, another class of heterocyclic compounds with anticancer properties, the most active sites for substitution are positions 1, 3, and 5 of the ring. nih.gov The addition of alkyl, aryl carboxamide groups, and other heterocyclic rings has been a successful strategy for creating novel and effective anticancer agents. nih.gov

Antimalarial Efficacy and Mechanistic Investigations of this compound Derivatives

Malaria remains a significant global health challenge, and the emergence of drug-resistant strains of the Plasmodium parasite necessitates the development of new therapeutic agents. This compound derivatives, stemming from the scaffold of the well-known antimalarial drug chloroquine, have been extensively investigated for their potential to combat this parasitic disease.

Inhibition of Hemozoin Formation and Parasite Growth

A critical process in the life cycle of the malaria parasite within red blood cells is the detoxification of heme, a toxic byproduct of hemoglobin digestion. The parasite achieves this by converting heme into an insoluble crystalline substance called hemozoin. Many antimalarial drugs, including chloroquine, are believed to exert their effect by interfering with this process. nih.gov

Derivatives of this compound have demonstrated the ability to inhibit hemozoin formation, thereby leading to a buildup of toxic heme and subsequent parasite death. nih.gov The antimalarial activity of these compounds is often evaluated by their ability to inhibit the in vitro growth of Plasmodium falciparum, the deadliest species of the malaria parasite. For example, chalcones, a class of compounds that can be derived from a quinoline structure, have shown a statistically significant reduction in hemozoin production, suggesting a mechanism of action similar to that of chloroquine. d-nb.info A flow cytometry-based assay has been developed to detect hemozoin in real-time, allowing for the rapid assessment of the inhibitory effects of antimalarial drugs on parasite maturation. plos.org

Activity Against Chloroquine-Resistant Strains

A major hurdle in malaria treatment is the widespread resistance of Plasmodium falciparum to chloroquine. nih.gov Encouragingly, several this compound derivatives have shown efficacy against chloroquine-resistant strains of the parasite.

For instance, a series of 7-chloro-4-aminoquinoline derivatives exhibited promising antimalarial effects against both the chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum. malariaworld.org Similarly, a novel pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, named MG3, was found to be highly active in vitro against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. mdpi.com The presence of a bulky and lipophilic bicyclic ring in some of these derivatives is thought to help overcome resistance mechanisms by preventing metabolic degradation of the drug. mdpi.com

Studies have also shown that even for resistant strains, prolonged exposure to effective concentrations of chloroquine can lead to the elimination of the parasites. nih.gov This suggests that overcoming resistance may be a matter of maintaining adequate drug concentrations over a sufficient period. Combination therapies, such as amodiaquine (B18356) (a 4-aminoquinoline (B48711) derivative) with sulfadoxine-pyrimethamine, have also proven to be highly effective in treating chloroquine-resistant falciparum malaria. who.int

Table 2: Antimalarial Activity of this compound Derivatives Against Resistant Strains

| Compound/Derivative | Parasite Strain(s) | Activity | Reference |

|---|---|---|---|

| 7-chloro-4-aminoquinoline derivatives | P. falciparum Dd2 (chloroquine-resistant) | Promising anti-malarial effects | malariaworld.org |

| Pyrrolizidinylmethyl derivative MG3 | P. falciparum (chloroquine-resistant) | Excellent in vitro activity | mdpi.com |

| Amodiaquine + Sulfadoxine-Pyrimethamine | Chloroquine-resistant P. falciparum | High cure rate | who.int |

Antimicrobial Properties of this compound Compounds

The isoquinoline (B145761) scaffold is a key structural motif in numerous natural and synthetic compounds that exhibit a wide range of biological activities, including antimicrobial effects. researchgate.net The introduction of a chlorine atom at the 7-position can significantly modulate these properties, leading to derivatives with potential as antibacterial and antifungal agents.

Antibacterial Activity Studies

Derivatives of this compound have been investigated for their efficacy against a variety of bacterial pathogens. Research has shown that these compounds can exert potent antibacterial effects through various mechanisms, including the inhibition of essential bacterial enzymes.

One area of investigation has focused on 7-substituted-1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives as inhibitors of bacterial DNA gyrase. researchgate.net DNA gyrase is a crucial enzyme for bacterial DNA replication, making it an attractive target for antibiotic development. In one study, a series of complex THIQ derivatives were synthesized and evaluated for their inhibitory activity against DNA gyrase from both Staphylococcus aureus and Bacillus subtilis. researchgate.net Two derivatives, compounds 9q and 10q , demonstrated particularly strong inhibition of the enzyme from both bacterial species. researchgate.net

Furthermore, the 7-chloro substitution has been incorporated into the broader class of fluoroquinolone antibiotics. A series of novel 7-(3-alkoxyimino-4-amino-4-methylpiperidin-1-yl)fluoroquinolone derivatives were synthesized and showed potent activity against both Gram-positive and Gram-negative bacteria. nih.gov These compounds were particularly effective against strains of Staphylococcus aureus (including methicillin-resistant S. aureus, MRSA), Staphylococcus epidermidis (including methicillin-resistant S. epidermidis, MRSE), and Streptococcus pneumoniae. nih.gov

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound Class/Derivative | Target/Organism | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Tetrahydroisoquinoline Derivative (9q) | S. aureus DNA gyrase | IC₅₀ | 0.125 µg/mL | researchgate.net |

| Tetrahydroisoquinoline Derivative (9q) | B. subtilis DNA gyrase | IC₅₀ | 0.25 µg/mL | researchgate.net |

| Tetrahydroisoquinoline Derivative (10q) | S. aureus DNA gyrase | IC₅₀ | 0.25 µg/mL | researchgate.net |

| Tetrahydroisoquinoline Derivative (10q) | B. subtilis DNA gyrase | IC₅₀ | 0.125 µg/mL | researchgate.net |

| Fluoroquinolone Derivatives | S. aureus, MRSA, S. epidermidis, MRSE, S. pneumoniae | MIC | 0.125-4 µg/mL | nih.gov |

Antifungal Activity Investigations

While the broader isoquinoline class of compounds has been noted for its potential antifungal properties, specific research focusing on this compound derivatives is less extensively documented compared to their antibacterial counterparts. researchgate.net Much of the research into halogenated quinoline-type structures for antifungal applications has centered on the quinoline, rather than the isoquinoline, scaffold. nih.govnih.gov For instance, studies on 5,7-dichloro-2-methyl-8-quinolinol demonstrated significant fungitoxic activity against several fungal species. nih.gov Although isoquinoline derivatives are recognized for their diverse pharmacological profiles which include antifungal action, detailed investigations into the specific contribution of the 7-chloro substitution on the isoquinoline core are an area requiring further exploration.

Modulation of Enzyme Activity by this compound Derivatives

Derivatives of this compound have been shown to interact with and modulate the activity of several key enzyme systems in the body, highlighting their potential for therapeutic applications. These interactions are crucial for understanding their biological mechanisms and pharmacological spectrum.

Cytochrome P450 Enzyme Interactions and Inhibition

The cytochrome P450 (CYP) family of enzymes is central to the metabolism of a vast array of xenobiotics, including many pharmaceutical drugs. mdpi.com The ability of a compound to inhibit or induce these enzymes is a critical factor in its potential for drug-drug interactions. mdpi.com Several isoquinoline derivatives have been studied for their effects on CYP isoforms.

Corynoline, an isoquinoline alkaloid, demonstrated strong inhibitory effects on the activities of CYP3A4 and CYP2C9, with IC₅₀ values of 3.3 µM and 31.5 µM, respectively. nih.gov The inhibition of CYP3A4 was determined to be noncompetitive, while the inhibition of CYP2C9 was competitive. nih.gov Furthermore, some halogenated isoquinolines have shown inhibitory potential. For example, 1-Bromo-7-chloroisoquinoline has been identified as an inhibitor of both CYP1A2 and CYP2C19. ambeed.com

Table 2: Inhibition of Cytochrome P450 (CYP) Isoforms by Isoquinoline Derivatives

| Compound | CYP Isoform | Inhibition Metric | Value | Reference |

|---|---|---|---|---|

| Corynoline | CYP3A4 | IC₅₀ | 3.3 µM | nih.gov |

| Corynoline | CYP3A4 | Kᵢ (noncompetitive) | 3.2 µM | nih.gov |

| Corynoline | CYP2C9 | IC₅₀ | 31.5 µM | nih.gov |

| Corynoline | CYP2C9 | Kᵢ (competitive) | 6.3 µM | nih.gov |

| 1-Bromo-7-chloroisoquinoline | CYP1A2 | - | Inhibitor | ambeed.com |

| 1-Bromo-7-chloroisoquinoline | CYP2C19 | - | Inhibitor | ambeed.com |

NAD(P)H: Quinone Oxidoreductase (NQO1) Activation and Implications

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a cytosolic flavoprotein that plays a protective role against oxidative stress by catalyzing the two-electron reduction of quinones to hydroquinones. researchgate.netmdpi.com This process bypasses the formation of reactive semiquinone intermediates that can generate oxidative stress. mdpi.com

Studies have shown that certain 5,8-isoquinolinedione derivatives can act as substrates and activators of NQO1. A series of 6-chloro-7-arylamino-5,8-isoquinolinediones were synthesized and evaluated for their effects on NQO1 activity. researchgate.net The findings indicated that these compounds affected the reduction potential by NQO1 and exhibited potent cytotoxic activity against several human solid cancer cell lines. researchgate.net The activation of NQO1 by these quinone-based compounds is a key part of their biological activity mechanism. researchgate.net Pharmacological activation of NQO1 has been shown to increase intracellular NAD⁺ levels, which can have protective effects in certain pathological conditions. nih.gov The enzyme's expression is controlled by the Nrf2 signaling pathway, and its dysregulation is associated with various diseases. nih.gov

Receptor Binding and Signaling Pathway Modulation by this compound Compounds

Compounds featuring the this compound structure can exert their biological effects by binding to specific receptors and modulating intracellular signaling pathways. These interactions are fundamental to their potential therapeutic applications in areas ranging from neuroscience to oncology.

A notable example is CKI-7 (N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide), which has been identified as a selective, ATP-competitive inhibitor of Casein Kinase 1 (CK1). frontiersin.orgmdpi.com CK1 is a ubiquitous serine/threonine kinase involved in numerous cellular processes, including developmental signaling pathways like the Hedgehog pathway, circadian rhythms, and cell cycle control. mdpi.comnih.gov By inhibiting CK1, CKI-7 can effectively disrupt these signaling cascades, making it a valuable tool for studying these processes. uniprot.org

In the realm of neuroscience, derivatives such as 7-Chloro-1,2,3,4-tetrahydroisoquinolin-6-amine (B578523) have been investigated for their neuroprotective properties. The mechanism of action is thought to involve the modulation of key signaling pathways associated with cell survival and apoptosis. Furthermore, it is suggested that this compound may interact with potassium channels, specifically KV7 channels, which are critical for regulating neuronal excitability.

The isoquinoline scaffold is also recognized as a "privileged structure" in medicinal chemistry for its ability to bind to a wide range of receptors. Research into morphinan (B1239233) analogues has shown that incorporating an isoquinoline-3′-carboxamido group can produce ligands for opioid receptors. nih.gov Studies on these complex molecules revealed that substitutions on the isoquinoline ring, including at the 7'-position, could significantly alter binding affinity and selectivity for the mu opioid receptor (MOR), thereby modulating its efficacy and signaling. nih.gov

Interactions with Specific Biological Receptors

Derivatives of this compound have been the subject of investigation for their interactions with a variety of biological macromolecules, including specific enzymes and receptors. smolecule.com The isoquinoline scaffold itself is a structural motif found in numerous natural products with diverse biological activities, suggesting the potential for its derivatives to act as bioactive molecules. smolecule.com The introduction of a chlorine atom at the 7-position, along with other substitutions on the isoquinoline ring, can significantly influence the compound's chemical and biological properties, including its ability to bind to biological targets. smolecule.com

Research has shown that certain halogenated isoquinolines can modulate the function of specific enzymes. smolecule.com For instance, derivatives like 7-Bromo-3-chloroisoquinoline are utilized in research to study enzyme inhibitors and receptor modulators. smolecule.com More specifically, some this compound derivatives have demonstrated inhibitory activity against cytochrome P450 (CYP450) enzymes, which are critical in the metabolism of a wide range of substances. smolecule.comsmolecule.com For example, This compound-1-carbonitrile (B1432980) has been identified as an inhibitor of CYP1A2. smolecule.com This interaction suggests that such compounds could influence the metabolic pathways of other drugs. smolecule.com

Table 1: Documented Interactions of this compound Derivatives with Biological Receptors/Enzymes

| Derivative Name | Interacting Receptor/Enzyme | Observed Effect | Reference |

| 7-Bromo-3-chloroisoquinoline | Cytochrome P450 Enzymes | Interaction/Modulation | smolecule.com |

| This compound-1-carbonitrile | Cytochrome P450 1A2 (CYP1A2) | Inhibition | smolecule.com |

| 7-Chloro-1,2,3,4-tetrahydroisoquinolin-6-amine | Cyclooxygenase Enzymes | Potential Inhibition | |

| CHEMBL223864 | General Proteins/Macromolecules | Potential Binding | ontosight.ai |

Influence on Key Cellular Pathways (e.g., MAPK/ERK)

The biological activity of this compound derivatives can extend to the modulation of critical intracellular signaling pathways. smolecule.com One such key pathway that has been identified in relation to a halogenated isoquinoline derivative is the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway. smolecule.com Specifically, 7-Bromo-3-chloroisoquinoline has been noted to influence this particular cell signaling cascade. smolecule.com

The MAPK/ERK pathway is a fundamental signaling cascade that transduces signals from cell surface receptors to the nucleus, playing a pivotal role in the regulation of cellular processes including proliferation, differentiation, growth, and survival. qiagen.comresearchgate.net The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface upon ligand binding. qiagen.com This activation triggers a downstream kinase cascade, sequentially activating Ras, Raf, MEK (a MAPK kinase), and finally ERK (a MAPK). qiagen.comresearchgate.net

Activated ERK can then phosphorylate a multitude of protein targets in both the cytoplasm and the nucleus. qiagen.com In the nucleus, ERK can modulate the activity of transcription factors such as Elk-1 and cAMP response element-binding protein (CREB), thereby altering gene expression. nih.gov The dysregulation of the MAPK/ERK pathway is implicated in various diseases, including cancer, where it can drive uncontrolled cell proliferation. researchgate.netnih.gov

The influence of compounds like 7-Bromo-3-chloroisoquinoline on the MAPK/ERK pathway suggests a mechanism by which these derivatives could exert significant effects on cell fate. smolecule.com By modulating this pathway, such compounds could potentially alter cellular programs related to growth and differentiation. smolecule.com The targeted approach of protein kinases, which are central components of pathways like MAPK/ERK, is a recognized strategy in therapeutic development. researchgate.net

Table 2: Components of the MAPK/ERK Signaling Pathway

| Component | Type | Role in Pathway | Reference |

| Receptor Tyrosine Kinases (RTKs) | Receptors | Initiate the pathway upon ligand binding | qiagen.com |

| Ras | G-protein | Activates Raf kinase | researchgate.net |

| Raf (MAPKKK) | Kinase | Activates MEK kinase | researchgate.net |

| MEK (MAPKK) | Kinase | Activates ERK kinase | researchgate.net |

| ERK (MAPK) | Kinase | Phosphorylates cytoplasmic and nuclear targets | qiagen.com |

| Elk-1, CREB | Transcription Factors | Nuclear targets of ERK that regulate gene expression | nih.gov |

Translational Research and Drug Discovery Efforts Centered on 7 Chloroisoquinoline

7-Chloroisoquinoline as a Privileged Pharmacophore in Modern Drug Development

The isoquinoline (B145761) framework, a heterocyclic aromatic compound, is recognized as a significant structural motif in modern medicinal chemistry and drug development. rsc.org Within this class, the this compound substructure has emerged as a "privileged pharmacophore"—a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile template for designing a wide array of bioactive compounds. reddit.comrsc.org Its utility spans various therapeutic areas, demonstrating its adaptability in interacting with diverse protein active sites.

The chlorine atom at the 7-position is a key feature, influencing the molecule's electronic distribution and providing a site for further chemical modification. chemshuttle.comvulcanchem.com This substitution can enhance hydrophobic interactions with biological targets and offers a vector for synthetic elaboration. The inherent structural features of the this compound scaffold, including its hydrogen bonding capabilities and potential for nucleophilic attack, contribute to its status as a valuable starting point in drug discovery. vulcanchem.com